

In-Depth Technical Guide: The Mechanism of Action of DCSM06

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Compound of Interest

Compound Name: DCSM06

Cat. No.: B2526594

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Abstract

DCSM06 is a novel small molecule inhibitor targeting the bromodomain of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.^{[1][2][3]} Dysregulation of SMARCA2 has been implicated in various diseases, including cancer.^{[1][2]} This document provides a comprehensive overview of the mechanism of action of **DCSM06** and its more potent derivative, **DCSM06-05**, based on currently available preclinical data. It details the discovery, biochemical characterization, and the molecular interactions that underpin their inhibitory activity.

Introduction to SMARCA2 and its Bromodomain

SMARCA2 is a key component of the multi-subunit SWI/SNF chromatin remodeling complex.^[1] ^[2] This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene expression.^[1] A crucial functional domain within SMARCA2 is the bromodomain (BRD), which acts as a "reader" of epigenetic marks by specifically recognizing and binding to acetylated lysine residues on histone tails.^{[1][2]} This interaction is a critical step in targeting the SWI/SNF complex to specific genomic loci, making the SMARCA2 bromodomain an attractive target for therapeutic intervention in diseases driven by aberrant gene regulation.

Discovery of DCSM06 and DCSM06-05

DCSM06 was identified as a novel inhibitor of the SMARCA2 bromodomain through a high-throughput screening (HTS) campaign utilizing an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform.^{[1][2]} This initial hit was subsequently optimized through a similarity-based analog search, leading to the identification of **DCSM06-05**, a more potent derivative.^{[1][2]}

Mechanism of Action: Competitive Inhibition of the SMARCA2 Bromodomain

The primary mechanism of action for both **DCSM06** and **DCSM06-05** is the direct inhibition of the SMARCA2 bromodomain.^{[1][2]} By binding to the acetyl-lysine binding pocket of the bromodomain, these small molecules competitively prevent its interaction with acetylated histone tails. This disruption of the "reader" function of SMARCA2 is hypothesized to interfere with the recruitment of the SWI/SNF complex to chromatin, thereby modulating the expression of target genes.

Biochemical and Biophysical Characterization

The inhibitory activity and binding affinity of **DCSM06** and **DCSM06-05** for the SMARCA2 bromodomain have been quantified using biochemical and biophysical assays. The half-maximal inhibitory concentrations (IC₅₀) were determined by AlphaScreen, and the equilibrium dissociation constants (K_d) were measured by Surface Plasmon Resonance (SPR).

Table 1: Inhibitory Activity and Binding Affinity of **DCSM06** and **DCSM06-05** against SMARCA2-BRD

Compound	Assay Type	Value (μM)	Reference
DCSM06	IC ₅₀	39.9 ± 3.0	^{[1][2]}
DCSM06	K _d	38.6	^{[1][2]}
DCSM06-05	IC ₅₀	9.0 ± 1.4	^{[1][2]}
DCSM06-05	K _d	22.4	^[1]

Molecular Docking and Binding Mode

Molecular docking studies were performed to elucidate the binding mode of **DCSM06-05** within the SMARCA2 bromodomain.^[1] These computational analyses predict that **DCSM06-05** occupies the acetyl-lysine binding pocket and forms key interactions with amino acid residues therein. The predicted binding mode shares similarities with other known bromodomain inhibitors.^[1]

Experimental Protocols

AlphaScreen High-Throughput Screening Assay

This assay was employed for the primary screening and determination of IC₅₀ values. It measures the proximity of a biotinylated histone H4 peptide and the SMARCA2 bromodomain.

- Principle: Inhibition of the SMARCA2-BRD and histone peptide interaction by a compound results in a decrease in the AlphaScreen signal.
- Reagents:
 - SMARCA2-BRD protein
 - Biotinylated histone H4 peptide
 - Streptavidin-coated Donor beads
 - Anti-GST Acceptor beads
 - Assay Buffer (specific composition not detailed in the primary literature)
- Protocol Summary:
 - Compounds are pre-plated into 384-well plates.
 - SMARCA2-BRD protein is added and incubated with the compounds.
 - Biotinylated histone H4 peptide is added, followed by a second incubation.
 - A mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads is added.

- After a final incubation in the dark, the plates are read on an AlphaScreen-compatible plate reader.

Surface Plasmon Resonance (SPR) Binding Assay

SPR was used to confirm the direct binding of the compounds to the SMARCA2 bromodomain and to determine the binding kinetics (K_d).

- Principle: The binding of an analyte (compound) to a ligand (SMARCA2-BRD) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected in real-time.
- Instrumentation: Biacore T200
- Sensor Chip: CM5 chip
- Protocol Summary:
 - The SMARCA2-BRD protein is immobilized on the CM5 sensor chip using standard amine coupling chemistry.
 - A serial dilution of the compound in running buffer is injected over the chip surface.
 - The association and dissociation of the compound are monitored in real-time.
 - The resulting sensorgrams are analyzed to calculate the equilibrium dissociation constant (K_d).

Molecular Docking

Computational modeling was used to predict the binding pose of **DCSM06-05** in the SMARCA2 bromodomain active site.

- Software: Maestro (Schrödinger LLC)
- Protocol Summary:

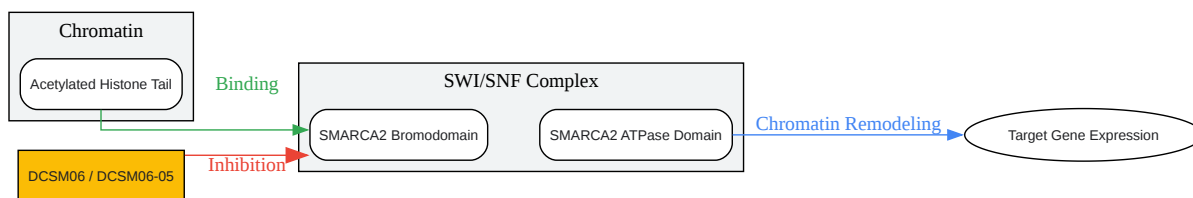
- The three-dimensional crystal structure of the SMARCA2 bromodomain is prepared for docking.
- The chemical structure of **DCSM06-05** is prepared to generate different conformations and protonation states.
- The compound is docked into the defined binding pocket of the SMARCA2 bromodomain.
- The resulting poses are scored and analyzed to predict the most likely binding mode and key molecular interactions.

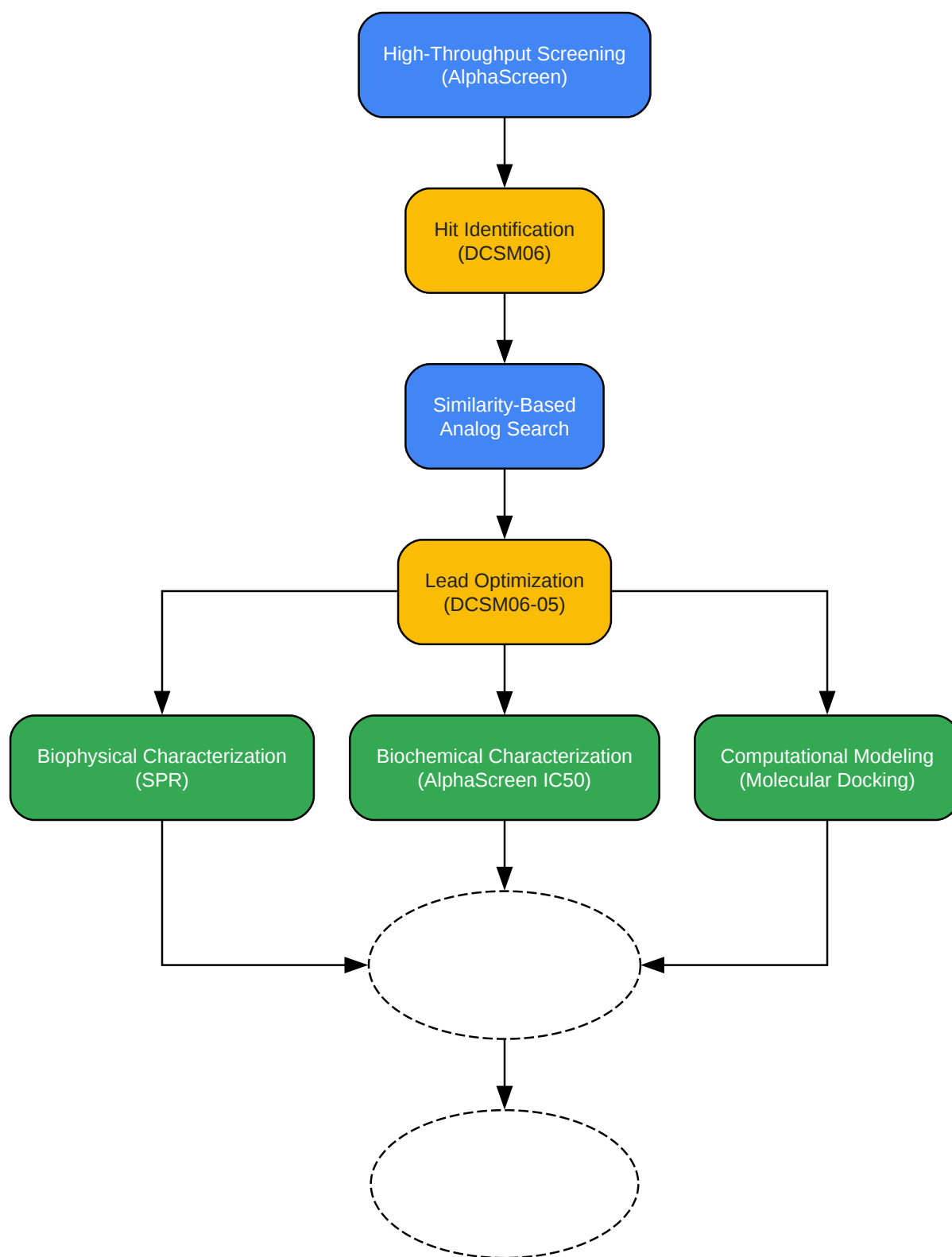
Cellular and In Vivo Activity

Currently, there is limited publicly available data on the cellular and in vivo effects of **DCSM06** and **DCSM06-05**. One report indicates that a related compound exhibited cytotoxicity against the human gastric cancer cell line HGC-27 with an IC₅₀ of 4.22 μ M in a 72-hour Alamar blue cell viability assay. However, further studies are required to establish the on-target effects of **DCSM06** and **DCSM06-05** in a cellular context, such as their impact on the expression of SMARCA2-dependent genes and their anti-proliferative activity in relevant cancer cell lines. No in vivo studies have been reported to date.

Visualizations

Signaling Pathway





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References

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